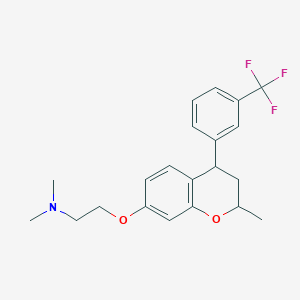

2-((3,4-Dihydro-2-methyl-4-(3-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethyl ethanamine

描述

2-((3,4-Dihydro-2-methyl-4-(3-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethyl ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C21H24F3NO2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3,4-Dihydro-2-methyl-4-(3-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethyl ethanamine , identified by its CAS number 147241-85-8, is a complex organic molecule belonging to the class of benzopyrans. This article explores its biological activity based on various studies, highlighting its potential therapeutic applications and mechanisms of action.

The chemical structure of the compound includes a benzopyran core, which is known for its diverse biological activities. The presence of trifluoromethyl and dimethylamino groups enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H22F3N1O2 |

| Molecular Weight | 357.38 g/mol |

| CAS Number | 147241-85-8 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, coumarin derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The compound may share similar mechanisms due to the presence of the benzopyran moiety.

Antitumor Activity

Research has highlighted the potential of benzopyran derivatives as antitumor agents. A study demonstrated that certain benzopyran compounds inhibited cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific activity of our compound has yet to be tested, but its structural analogs suggest a promising avenue for cancer therapy.

Cardiovascular Effects

Benzopyran derivatives are also known for their cardiovascular benefits. They can act as vasodilators and improve endothelial function . The compound's ability to modulate nitric oxide pathways could contribute to these effects, although further studies are necessary to confirm this.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Interaction with Receptors : Benzopyrans may interact with various receptors, including adrenergic and serotonin receptors, influencing cardiovascular and neurological functions.

- Antioxidant Properties : Many benzopyran derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their overall therapeutic effects.

Study on Antimicrobial Properties

In a comparative study involving various coumarin analogs, compounds similar to our target showed moderate activity against MRSA and other pathogens at concentrations around 32 µg/mL . This suggests that the compound might possess comparable antimicrobial efficacy.

Investigation on Antitumor Effects

A study focusing on the antitumor effects of benzopyran derivatives found that certain compounds led to significant reductions in tumor size in vivo models . The exact impact of our compound requires further exploration but indicates potential as an anticancer agent.

属性

IUPAC Name |

N,N-dimethyl-2-[[2-methyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromen-7-yl]oxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3NO2/c1-14-11-19(15-5-4-6-16(12-15)21(22,23)24)18-8-7-17(13-20(18)27-14)26-10-9-25(2)3/h4-8,12-14,19H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQQWVNUPNIGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933080 | |

| Record name | N,N-Dimethyl-2-({2-methyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1-benzopyran-7-yl}oxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147241-85-8 | |

| Record name | 2-((3,4-Dihydro-2-methyl-4-(3-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethyl ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147241858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-({2-methyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1-benzopyran-7-yl}oxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((3,4-DIHYDRO-2-METHYL-4-(3-(TRIFLUOROMETHYL)PHENYL)-2H-1-BENZOPYRAN-7-YL)OXY)-N,N-DIMETHYL ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F6K44PJ3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。